molecular formula C33H38N4O7S B13140147 Fmoc-D-norArg(Pbf)-OH)

Fmoc-D-norArg(Pbf)-OH)

Cat. No.: B13140147
M. Wt: 634.7 g/mol
InChI Key: HEAUFWFESGQUMX-HHHXNRCGSA-N
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Description

Fmoc-D-norArg(Pbf)-OH is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidine group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-norArg(Pbf)-OH typically involves the following steps:

    Protection of the Guanidine Group: The guanidine group of D-norarginine is protected using the Pbf group. This is usually achieved by reacting D-norarginine with Pbf chloride in the presence of a base such as triethylamine.

    Protection of the N-Terminus: The N-terminus of the protected D-norarginine is then protected using the Fmoc group. This is done by reacting the intermediate with Fmoc chloride in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of Fmoc-D-norArg(Pbf)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-norArg(Pbf)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA).

    Coupling: Peptide coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used.

Major Products

The major products formed from these reactions are peptides with the desired sequence, free from the protecting groups.

Scientific Research Applications

Fmoc-D-norArg(Pbf)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-D-norArg(Pbf)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another. The protecting groups (Fmoc and Pbf) prevent side reactions, ensuring the formation of the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-norArg(Pbf)-OH but with a different side chain structure.

    Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with different protecting groups.

Uniqueness

Fmoc-D-norArg(Pbf)-OH is unique due to its specific protecting groups, which provide stability and prevent side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C33H38N4O7S

Molecular Weight

634.7 g/mol

IUPAC Name

(2R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m1/s1

InChI Key

HEAUFWFESGQUMX-HHHXNRCGSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

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